molecular formula C19H25N3O2S B12232550 4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole

Cat. No.: B12232550
M. Wt: 359.5 g/mol
InChI Key: GOPNUODCRGUFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole is a heterocyclic compound that contains a benzothiazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities. The presence of both piperidine and morpholine moieties in its structure suggests that it may exhibit a range of pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole typically involves the formation of the benzothiazole ring followed by the introduction of the piperidine and morpholine groups. One common method involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound to form the benzothiazole core. Subsequent reactions introduce the piperidine and morpholine groups under controlled conditions, often using reagents such as piperidine and morpholine derivatives .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dimethyl-2-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole: shares similarities with other benzothiazole derivatives, such as:

Uniqueness

The unique combination of piperidine and morpholine moieties in this compound sets it apart from other benzothiazole derivatives. This structural feature may contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C19H25N3O2S

Molecular Weight

359.5 g/mol

IUPAC Name

[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C19H25N3O2S/c1-13-6-7-14(2)17-16(13)20-19(25-17)22-10-11-24-15(12-22)18(23)21-8-4-3-5-9-21/h6-7,15H,3-5,8-12H2,1-2H3

InChI Key

GOPNUODCRGUFLS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCOC(C3)C(=O)N4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.